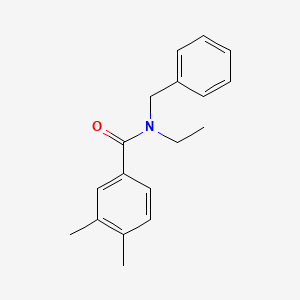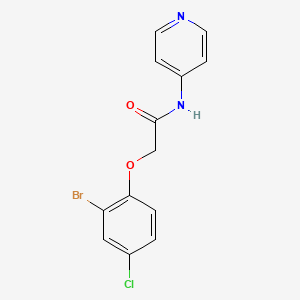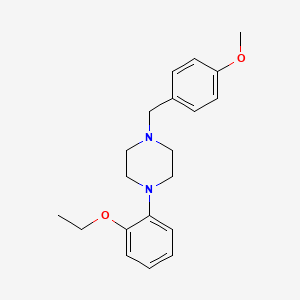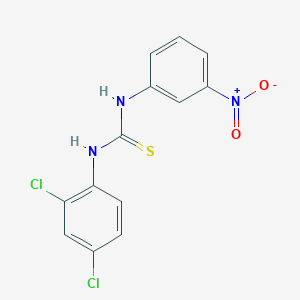![molecular formula C20H15ClF2N2O4S B5799563 N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide](/img/structure/B5799563.png)
N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide, also known as DCFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCFB is a small molecule inhibitor that targets the protein kinase CK2, which is involved in a variety of cellular processes such as cell proliferation, differentiation, and apoptosis.
作用机制
DCF is a selective inhibitor of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes. CK2 is overexpressed in many cancer cells and contributes to their proliferation and survival. N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide inhibits CK2 activity by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DCF has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide inhibits cell proliferation and induces apoptosis. Inflammation is associated with CK2 activity, and N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide has been shown to have anti-inflammatory effects in various animal models. Additionally, CK2 has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide has been shown to have neuroprotective effects in animal models.
实验室实验的优点和局限性
N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide has several advantages and limitations for lab experiments. One advantage is its selectivity for CK2, which allows for the specific inhibition of this kinase. Additionally, N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide has been shown to have good bioavailability and pharmacokinetics, which makes it a promising drug candidate. However, one limitation is that N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known.
未来方向
There are several future directions for research on N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, more studies are needed to determine the safety and efficacy of N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide in clinical trials. Furthermore, the development of more potent and selective CK2 inhibitors could lead to the discovery of new therapeutic targets for various diseases.
合成方法
The synthesis of N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide involves several steps, starting with the reaction of 4-chloroaniline with chlorosulfonic acid to form 4-chlorobenzenesulfonic acid. The resulting compound is then reacted with 4-aminobenzenesulfonamide to form 4-{[(4-chlorophenyl)amino]sulfonyl}phenylamine. The final step involves the reaction of 4-{[(4-chlorophenyl)amino]sulfonyl}phenylamine with 2-(difluoromethoxy)benzoyl chloride to form N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide.
科学研究应用
DCF has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, CK2 is overexpressed and contributes to the proliferation and survival of cancer cells. N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. Inflammation is also associated with CK2 activity, and N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide has been shown to have anti-inflammatory effects in various animal models. Additionally, CK2 has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide has been shown to have neuroprotective effects in animal models.
属性
IUPAC Name |
N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-2-(difluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N2O4S/c21-13-5-7-15(8-6-13)25-30(27,28)16-11-9-14(10-12-16)24-19(26)17-3-1-2-4-18(17)29-20(22)23/h1-12,20,25H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTSRPVDBIQFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-chlorophenyl)sulfamoyl]phenyl}-2-(difluoromethoxy)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methylphenyl)hydrazone]](/img/structure/B5799494.png)





![N-[2-(1H-indol-3-yl)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5799532.png)



![ethyl 4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5799568.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5799573.png)
